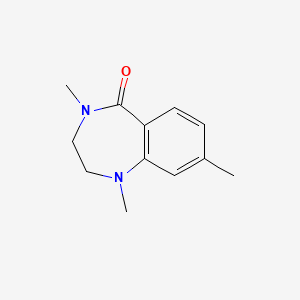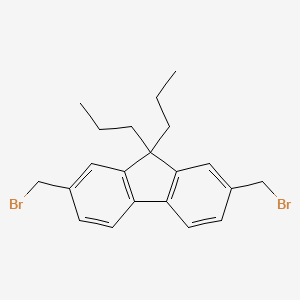
2,7-Bis(bromomethyl)-9,9-dipropyl-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis(bromomethyl)-9,9-dipropyl-9H-fluorene is an organic compound with the molecular formula C21H26Br2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of bromomethyl groups at the 2 and 7 positions, as well as dipropyl groups at the 9 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(bromomethyl)-9,9-dipropyl-9H-fluorene typically involves the bromination of 9,9-dipropylfluorene. The reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions. The bromination occurs selectively at the 2 and 7 positions due to the stability of the intermediate radicals formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Bis(bromomethyl)-9,9-dipropyl-9H-fluorene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 2,7-dimethyl-9,9-dipropyl-9H-fluorene.
Applications De Recherche Scientifique
2,7-Bis(bromomethyl)-9,9-dipropyl-9H-fluorene has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and biologically active compounds.
Catalysis: Employed as a precursor for the synthesis of catalysts used in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2,7-Bis(bromomethyl)-9,9-dipropyl-9H-fluorene depends on the specific chemical reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl groups act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the bromomethyl groups are converted to carbonyl groups through the transfer of oxygen atoms. In reduction reactions, the bromomethyl groups are reduced to methyl groups by the transfer of hydrogen atoms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Bis(bromomethyl)naphthalene: Similar structure but lacks the dipropyl groups at the 9 position.
9,9-Dipropylfluorene: Lacks the bromomethyl groups at the 2 and 7 positions.
2,7-Dibromofluorene: Lacks the dipropyl groups at the 9 position.
Uniqueness
2,7-Bis(bromomethyl)-9,9-dipropyl-9H-fluorene is unique due to the presence of both bromomethyl and dipropyl groups, which confer distinct chemical reactivity and potential applications compared to its analogs. The combination of these functional groups allows for versatile chemical modifications and the synthesis of a wide range of derivatives with tailored properties.
Propriétés
Numéro CAS |
204265-37-2 |
|---|---|
Formule moléculaire |
C21H24Br2 |
Poids moléculaire |
436.2 g/mol |
Nom IUPAC |
2,7-bis(bromomethyl)-9,9-dipropylfluorene |
InChI |
InChI=1S/C21H24Br2/c1-3-9-21(10-4-2)19-11-15(13-22)5-7-17(19)18-8-6-16(14-23)12-20(18)21/h5-8,11-12H,3-4,9-10,13-14H2,1-2H3 |
Clé InChI |
AAYBOWRNDXNQRC-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(C2=C(C=CC(=C2)CBr)C3=C1C=C(C=C3)CBr)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Hydroxy-5-[(2-hydroxyethyl)amino]-2-phenyl-4H-1,3-thiazin-4-one](/img/structure/B14242809.png)
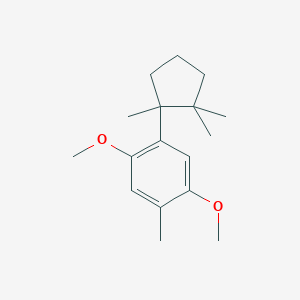
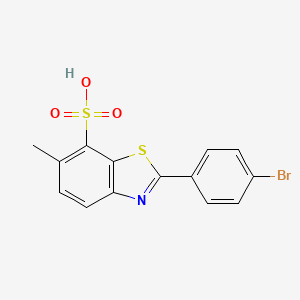
![2-[2-(2,4-Difluorophenyl)-1H-indol-3-yl]-N,N-dipropylacetamide](/img/structure/B14242827.png)

![3,3'-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14242844.png)
![2-({(3-Chloro-2-hydroxypropyl)[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14242845.png)
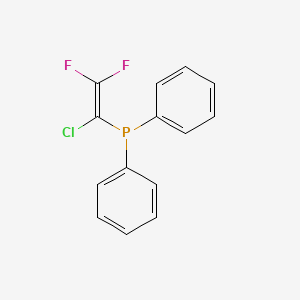
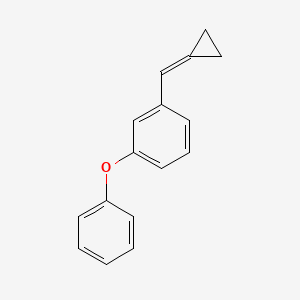


![2H-Imidazo[2,1-b][1,3,5]oxadiazine](/img/structure/B14242871.png)
